molecular formula C8H9ClN2 B13123999 5-Chloro-2-cyclopropylpyridin-3-amine

5-Chloro-2-cyclopropylpyridin-3-amine

Cat. No.: B13123999
M. Wt: 168.62 g/mol
InChI Key: BQLVQMNTUOCYRB-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropylpyridin-3-amine typically involves the chlorination of 2-cyclopropylpyridine followed by amination. One common method starts with 2-cyclopropylpyridine, which is chlorinated using thionyl chloride (SOCl2) to form 5-chloro-2-cyclopropylpyridine. This intermediate is then reacted with ammonia (NH3) under controlled conditions to yield this compound .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropylpyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

5-Chloro-2-cyclopropylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-cyclopropylpyridine
  • 3-Chloro-2-cyclopropylpyridine
  • 5-Chloro-2-methylpyridine

Uniqueness

5-Chloro-2-cyclopropylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-2-cyclopropylpyridin-3-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-7(10)8(11-4-6)5-1-2-5/h3-5H,1-2,10H2

InChI Key

BQLVQMNTUOCYRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=N2)Cl)N

Origin of Product

United States

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